molecular formula C37H42O6 B044872 Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside CAS No. 114967-51-0

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Cat. No.: B044872
CAS No.: 114967-51-0
M. Wt: 582.7 g/mol
InChI Key: FASXBSZVQKGFRE-KHKVHWIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a chemical compound with the molecular formula C37H42O6 and a molecular weight of 582.73 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzyl groups, and the anomeric hydroxyl group is replaced with an isopropyl group. This compound is often used in synthetic organic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. The general steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using a suitable protecting group such as acetyl or benzyl groups.

    Benzylation: The protected glucose is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Deprotection: The protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric hindrance and hydrophobic interactions, which can influence the compound’s binding to enzymes and receptors. The isopropyl group at the anomeric position can affect the compound’s stability and reactivity .

Comparison with Similar Compounds

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can be compared with other similar compounds such as:

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASXBSZVQKGFRE-KHKVHWIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450294
Record name Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114967-51-0
Record name Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.